3-Methoxybutyl Thioglycolate

Description

Contextualization of Thioglycolate Derivatives in Modern Organic Synthesis and Materials Science

Thioglycolate derivatives, a class of organic compounds characterized by the presence of a thioglycolic acid moiety, are versatile building blocks in both organic synthesis and materials science. wikipedia.org Their utility stems from the dual functionality of a thiol group and a carboxylic acid or ester group. wikipedia.org This allows them to participate in a wide array of chemical transformations.

In organic synthesis, thioglycolates like methyl thioglycolate and ethyl thioglycolate serve as key intermediates in the creation of more complex molecules, including pharmaceuticals and agrochemicals. bloomtechz.com They readily undergo reactions such as esterification, transesterification, and nucleophilic additions, enabling the introduction of sulfur-containing functional groups into various molecular scaffolds. bloomtechz.com For instance, they are used in the synthesis of heterocyclic compounds like triazines and thiazolidinones.

The applications of thioglycolate derivatives extend significantly into materials science. Organotin derivatives of thioglycolic acid esters are widely employed as heat stabilizers for PVC, enhancing the material's transparency and thermal stability for applications like water pipes (B44673) and food packaging. wikipedia.orgchemicalbook.com Furthermore, the thiol group's ability to form reversible disulfide bonds is leveraged in the development of advanced materials such as self-healing polymers and coatings. bloomtechz.com Thioglycerol derivatives, for example, which can be esterified with thioglycolic acid, are used to create optical materials with high refractive indices. google.com

Significance of the Thiol Functional Group in Advanced Chemical Systems and Biological Interactions

The thiol group (-SH), also known as a sulfhydryl group, is a cornerstone of advanced chemical systems and plays a pivotal role in numerous biological processes. creative-proteomics.comwikipedia.org Its significance is rooted in the unique chemical properties of the sulfur atom. youtube.com

Chemical Reactivity and Applications:

The thiol group is highly reactive, particularly as a nucleophile, which allows it to readily participate in a variety of chemical reactions. ebsco.com This reactivity is harnessed in organic synthesis for the formation of carbon-sulfur bonds, a fundamental step in producing a range of valuable chemicals. creative-proteomics.com Thiols can be oxidized to form disulfides (-S-S-), a reaction crucial for the structural integrity of proteins and in the production of materials like toughened rubber through vulcanization. ebsco.com Further oxidation can yield sulfenic, sulfinic, and sulfonic acids. ebsco.com The ability of thiols to form complexes with metal ions is utilized in the detection of metals like iron and molybdenum and in the development of sensors for environmental monitoring. wikipedia.orgcreative-proteomics.com

Biological Importance:

In biological systems, the thiol group is most notably found in the amino acid cysteine. wikipedia.orgyoutube.com The formation of disulfide bonds between cysteine residues is a critical factor in determining the three-dimensional structure and stability of proteins. creative-proteomics.comwikipedia.org These bonds act as covalent links that lock polypeptide chains into specific conformations, essential for the proper function of enzymes, hormones, and structural proteins. creative-proteomics.comebsco.com

Furthermore, thiols are potent antioxidants. creative-proteomics.com The thiol-containing tripeptide glutathione (B108866) is a key player in cellular defense, protecting against damage from reactive oxygen species by scavenging free radicals. wikipedia.orgnih.gov The thiol group's ability to donate a hydrogen atom makes it an effective radical scavenger. wikipedia.org Thiyl radicals, formed in the process, are important intermediates in various biochemical reactions, including the synthesis of DNA building blocks. wikipedia.org The redox activity of thiol groups in cysteine residues is also central to enzyme catalysis and the regulation of cell signaling pathways. nih.gov

Nomenclature and Structural Analogues of 3-Methoxybutyl Thioglycolate

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 3-methoxybutyl 2-sulfanylacetate . fishersci.caalfa-chemistry.com The compound is also commonly referred to by several synonyms, including:

Thioglycolic Acid 3-Methoxybutyl Ester scbt.comtcichemicals.com

3-Methoxybutyl Mercaptoacetate scbt.comtcichemicals.com

Mercaptoacetic Acid 3-Methoxybutyl Ester scbt.comtcichemicals.com

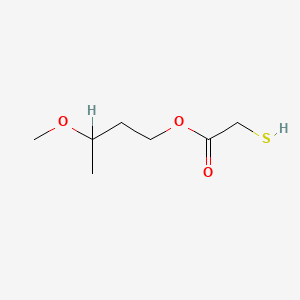

The chemical structure of this compound (CAS No. 27431-39-6) consists of a thioglycolic acid backbone esterified with a 3-methoxybutanol moiety. scbt.comlookchem.com This structure places it within a family of related thioglycolate esters and other sulfur-containing organic molecules. Its structural analogues share common functional groups or structural motifs.

Below is a table detailing some of the key properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C7H14O3S | scbt.comlookchem.com |

| Molecular Weight | 178.25 g/mol | scbt.comlookchem.com |

| Boiling Point | 252.034°C at 760 mmHg | alfa-chemistry.comlookchem.com |

| Density | 1.059 g/cm³ | alfa-chemistry.comlookchem.com |

| Flash Point | 137.092°C | alfa-chemistry.comlookchem.com |

| Refractive Index | 1.457 | lookchem.com |

Structural analogues are compounds that have a similar chemical structure. In the context of this compound, these can include other esters of thioglycolic acid or compounds with similar ether and thiol functionalities.

| Compound Name | Molecular Formula | Structural Relationship |

| Methyl Thioglycolate | C3H6O2S | Shorter alkyl ester of thioglycolic acid. bloomtechz.com |

| Ethyl Thioglycolate | C4H8O2S | Shorter alkyl ester of thioglycolic acid. |

| 3-Methoxybutyl 3-mercaptopropionate | C8H16O3S | Isomeric, with the thiol group on the propionate (B1217596) rather than acetate (B1210297) moiety. alfa-chemistry.com |

| Thioglycolic Acid | C2H4O2S | The parent acid from which thioglycolate esters are derived. wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

3-methoxybutyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3S/c1-6(9-2)3-4-10-7(8)5-11/h6,11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOSQWCSFOEXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)CS)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475526 | |

| Record name | 3-Methoxybutyl Thioglycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27431-39-6 | |

| Record name | 3-Methoxybutyl Thioglycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of 3 Methoxybutyl Thioglycolate

Established Synthetic Routes for Thioglycolate Esters

The synthesis of thioglycolate esters, including 3-Methoxybutyl Thioglycolate, can be achieved through several established routes. These methods primarily involve the reaction of thioglycolic acid or its derivatives with an appropriate alcohol.

Esterification Reactions Involving Thioglycolic Acid and Alkylated Alcohol Precursors

The most common method for synthesizing thioglycolate esters is the direct esterification of thioglycolic acid with an alcohol. google.com In the case of this compound, this involves the reaction of thioglycolic acid with 3-methoxybutanol. This reaction is typically catalyzed by an acid and often involves the removal of water to drive the equilibrium towards the formation of the ester. google.com

Commonly used acid catalysts include Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA), as well as Lewis acids such as magnesium perchlorate (B79767) (Mg(ClO₄)₂). The use of heterogeneous catalysts, like ion-exchange resins, is also a prevalent and more environmentally friendly approach. google.comresearchgate.netresearchgate.net These solid catalysts can be easily separated from the reaction mixture, simplifying the purification process. researchgate.net

The reaction conditions, such as temperature and reactant molar ratios, are crucial for optimizing the yield. For instance, using an excess of the alcohol can shift the equilibrium to favor ester formation. The removal of water, a byproduct of the esterification, is often accomplished through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like cyclohexane (B81311) or toluene.

A general representation of the esterification reaction is as follows:

HSCH₂COOH + HOCH₂(CH₂)₂OCH₃ ⇌ HSCH₂COOCH₂(CH₂)₂OCH₃ + H₂O (Thioglycolic Acid) + (3-Methoxybutanol) ⇌ (this compound) + (Water)

Alternative Synthetic Pathways for Alkyl Mercaptoacetates

Besides direct esterification, alternative pathways exist for the synthesis of alkyl mercaptoacetates. One notable method involves the reaction of an alkali metal hydrosulfide (B80085) with an ester of a halocarboxylic acid. google.com For the synthesis of this compound, this would entail reacting 3-methoxybutyl chloroacetate (B1199739) with a hydrosulfide, such as sodium hydrosulfide (NaSH) or ammonium (B1175870) hydrosulphide. google.com

This method can be advantageous as it avoids the direct handling of thioglycolic acid and can sometimes lead to higher yields. google.com The reaction is typically carried out in an alcoholic solvent. google.com

Another synthetic strategy involves the use of chloroacetic acid as a starting material. It can be reacted with an alcohol to form the corresponding chloroacetate ester, which is then sulfhydrated. For example, isooctyl thioglycolate can be synthesized by first esterifying chloroacetic acid with isooctanol, followed by reaction with sodium thiosulfate (B1220275) to form a Bunte salt, which is then acidolyzed and reduced. google.com A similar multi-step process could be adapted for the synthesis of this compound.

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The primary mechanism for its formation via esterification is a nucleophilic acyl substitution.

The acid catalyst, whether a Brønsted or Lewis acid, activates the carbonyl group of thioglycolic acid, making it more electrophilic. The alcohol, 3-methoxybutanol, then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfer steps and the elimination of a water molecule to yield the final ester product.

Catalytic Approaches in Thioglycolate Ester Formation

Various catalysts have been investigated to improve the efficiency and environmental footprint of thioglycolate ester synthesis.

Homogeneous Acid Catalysts: Traditional catalysts like sulfuric acid are effective but can lead to corrosion and difficult separation. Organic acids like p-toluenesulfonic acid are also commonly used.

Heterogeneous Acid Catalysts: Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15) and sulfated zirconia have gained prominence due to their ease of separation, reusability, and reduced environmental impact. researchgate.netgoogle.compreprints.orgnih.gov These catalysts provide acidic sites for the reaction to occur on their surface.

Enzyme-Catalyzed Esterification: Lipases have been explored as biocatalysts for esterification under milder conditions. However, this method often suffers from lower yields and higher costs compared to traditional chemical catalysis.

Autocatalysis: In some cases, thioglycolic acid itself can act as a catalyst for its own esterification, a phenomenon known as autocatalysis. diva-portal.orgresearchgate.net

Below is an interactive data table summarizing various catalytic approaches for thioglycolate ester synthesis.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid | Sulfuric acid, p-Toluenesulfonic acid | High reaction rates, cost-effective | Corrosive, difficult to separate from product |

| Heterogeneous Acid | Ion-exchange resins (e.g., Amberlyst-15), Sulfated Zirconia researchgate.netgoogle.compreprints.org | Easy separation, reusable, less corrosive researchgate.net | May have lower activity than homogeneous catalysts |

| Enzymatic | Lipases (e.g., Candida antarctica) | Mild reaction conditions, high selectivity | Higher cost, lower yields, potential for enzyme deactivation |

| Autocatalytic | Thioglycolic acid diva-portal.orgresearchgate.net | No external catalyst needed | May require higher temperatures and longer reaction times |

Reaction Kinetics and Thermodynamic Considerations in Esterification Processes

The kinetics of thioglycolate esterification are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net Kinetic studies often employ models like the pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) to describe the reaction rates. researchgate.netpreprints.orgnih.govresearchgate.net The LHHW model, which considers the adsorption of reactants onto the catalyst surface, often provides a good fit for heterogeneously catalyzed esterifications. preprints.orgnih.gov

The activation energy (Ea) is a key parameter determined from kinetic studies, indicating the temperature sensitivity of the reaction rate. For example, the activation energy for the esterification of sebacic acid with 2-ethylhexyl alcohol using a non-acid catalyst was found to be 56.68 kJ·mol⁻¹. researchgate.net For the esterification of propylene (B89431) glycol monomethyl ether with acetic acid over an ion-exchange resin, the apparent activation energy was determined to be 62.0 kJ/mol. preprints.orgnih.gov

Thermodynamically, esterification is a reversible reaction. nih.govub.eduacs.org The position of the equilibrium is governed by the equilibrium constant (K), which is influenced by temperature. The enthalpy of reaction (ΔH) indicates whether the reaction is exothermic or endothermic. For instance, the esterification of levulinic acid with 1-butene (B85601) is an exothermic reaction. ub.eduacs.org The standard enthalpy of reaction for the esterification of propylene glycol methanol (B129727) and acetic acid was found to be -11.97 kJ/mol. preprints.org To drive the reaction towards the product side and achieve high conversion rates, it is often necessary to remove one of the products, typically water, from the reaction mixture.

Derivatization Strategies from this compound Precursors

This compound, with its thiol (-SH) and ester (-COOCH₂(CH₂)₂OCH₃) functional groups, is a versatile intermediate for further chemical modifications.

The thiol group is particularly reactive and can undergo several transformations:

Oxidation: The thiol group can be oxidized to form a disulfide, or under stronger oxidizing conditions, a sulfonic acid.

Nucleophilic Addition: The thiol group can participate in Michael additions and thiol-ene "click" reactions, allowing for the introduction of this moiety into larger molecules. diva-portal.orgresearchgate.net

Metal Complexation: The sulfur atom can coordinate with metal ions, making it useful in the preparation of metal-ligand complexes. justia.com For example, zinc complexes of thioglycolate esters have been used as ligands for quantum dots. justia.com

The ester group can also be modified, for example, through transesterification with other alcohols or hydrolysis back to the carboxylic acid under appropriate conditions. These derivatization strategies open up possibilities for synthesizing a wide range of functional molecules for various applications. solubilityofthings.comarxiv.org

Synthesis of Related Branched-Chain Mercaptopropionate and Other Thiol Esters

The synthesis of branched-chain mercaptopropionates and other thiol esters shares similarities with the synthesis of this compound, often involving the esterification of a mercaptocarboxylic acid or the addition of a thiol to an unsaturated ester.

One notable method for producing 3-mercaptopropionic acid esters is the addition reaction of hydrogen sulfide (B99878) (H₂S) to the corresponding acrylic acid ester. masterorganicchemistry.com This reaction can be catalyzed by a solid support with basic functional groups, such as a guanidine (B92328) radical attached to a resin. masterorganicchemistry.com This approach avoids the direct handling of the potentially odorous mercaptopropionic acid.

In the realm of polymeric materials, hyperbranched mercaptopropionates (HBMP) have been synthesized. researchgate.net A common approach involves the low-temperature esterification of a hydroxyl-terminated hyperbranched oligomer with 3-mercaptopropionic acid. researchgate.net The resulting hyperbranched structures possess a high density of thiol functional groups, making them useful as curing agents or hardeners in polymer systems, such as thiol-epoxy resins. researchgate.net The synthesis of branched polymers can also be achieved by incorporating a polymeric chain transfer agent with thiol functionalities into a radical polymerization process. atamanchemicals.com

The synthesis of α,β-unsaturated thiol esters can be achieved under mild conditions by reacting samarium thiolates with α,β-unsaturated N-acylbenzotriazoles. researchgate.net This method provides good to excellent yields and avoids the need for a catalyst and the handling of volatile thiols. researchgate.net Another general approach for thiol ester synthesis is the palladium-catalyzed, copper-mediated coupling of thiol esters and boronic acids, which proceeds under "baseless" conditions and is suitable for creating highly functionalized ketones. organic-chemistry.org

The following table summarizes various synthetic approaches for related thiol esters, highlighting the diversity of methods available.

| Thiol Ester Type | Reactants | Catalyst/Reagent | Key Features |

| Alkyl 3-Mercaptopropionates | Acrylic acid ester, Hydrogen sulfide | Basic functionalized solid support (e.g., guanidine radical on a resin) | Utilizes H₂S addition to an acrylate (B77674), avoiding direct use of mercaptopropionic acid. masterorganicchemistry.com |

| Hyperbranched Mercaptopropionates | Hydroxyl-terminated hyperbranched oligomer, 3-Mercaptopropionic acid | Acid catalyst for esterification | Creates polymers with a high density of thiol groups for applications like curing agents. researchgate.net |

| α,β-Unsaturated Thiol Esters | Samarium thiolates, α,β-Unsaturated N-acylbenzotriazoles | None | High-yielding, catalyst-free method under mild conditions. researchgate.net |

| General Thiol Esters | Thiol esters, Boronic acids | Palladium catalyst, Copper(I) thiophene-2-carboxylate | "Baseless" cross-coupling reaction to form ketones. organic-chemistry.org |

Exploration of Novel Functionalized Thiol Derivatives

The field of thiol chemistry is continually expanding with the development of novel functionalized thiol derivatives for a wide range of applications, from materials science to medicinal chemistry. These syntheses often introduce additional functional groups to the thiol-containing molecule, imparting specific properties.

An efficient, transition metal-free method has been developed for the synthesis of novel thiol-functionalized allylic sulfonyl fluorides . google.com This method demonstrates broad functional group compatibility and provides high yields under mild conditions. google.com The resulting compounds are valuable intermediates, as the sulfonyl fluoride (B91410) group can undergo further reactions, and the thiol group allows for further functionalization. google.com

In polymer chemistry, thiol-functionalized amphiphilic diblock copolymers have been synthesized using a combination of ring-opening polymerization (ROP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. A key component in this synthesis is a novel hydroxyl-functionalized trithiocarbonate-based chain transfer agent. The thiol groups can be introduced by the reductive cleavage of disulfide bonds, enabling further derivatization with biologically important molecules or for applications in bioimaging.

The synthesis of S-functionalized benzo[d]thiazole-2-thiol derivatives has also been explored, with some of these compounds showing potential anti-proliferative activities. patsnap.com These derivatives are often synthesized through selective S-alkylation of the benzothiazole-2-thiol with various alkyl halides, sometimes using ultrasound irradiation to improve reaction times and yields. patsnap.com

Another area of development is the synthesis of sulfonyl chlorides from thiol and disulfide derivatives using hydrogen peroxide and zirconium tetrachloride. This method is notable for its excellent yields, short reaction times, and mild conditions, offering an environmentally friendlier alternative to traditional methods.

The table below presents a selection of novel functionalized thiol derivatives and their synthetic highlights.

| Functionalized Thiol Derivative | Synthetic Approach | Key Features and Potential Applications |

| Thiol-Functionalized Allylic Sulfonyl Fluorides | Transition metal-free reaction of thiols with specific allylic precursors | High regioselectivity and yield; intermediates for medicinal chemistry. google.com |

| Thiol-Functionalized Amphiphilic Diblock Copolymers | Combination of ROP and RAFT polymerization using a functional chain transfer agent | Creates biodegradable copolymers that can self-assemble; useful for tissue engineering and bioimaging. |

| S-Functionalized Benzo[d]thiazole-2-thiol Derivatives | Selective S-alkylation of benzothiazole-2-thiol with alkyl halides | Some derivatives exhibit antitumor activity; ultrasound can enhance reaction efficiency. patsnap.com |

| Sulfonyl Chlorides from Thiols | Oxidative conversion using hydrogen peroxide and zirconium tetrachloride | Rapid, high-yield, and environmentally benign synthesis of important synthetic intermediates. |

| Thiol-Functionalized Polycaprolactones | Esterification of hydroxyl-terminated polyesters with a protected mercaptoacetic acid | Produces functional polymers that can act as macroligands for nanoparticle synthesis. |

Chemical Reactivity and Advanced Reaction Pathways of 3 Methoxybutyl Thioglycolate

Thiol-Ene and Thiol-Michael Reaction Mechanisms and Applications

3-Methoxybutyl Thioglycolate is a versatile reagent capable of undergoing both radical-mediated thiol-ene additions to electron-rich alkenes and base-catalyzed thiol-Michael additions to electron-deficient alkenes. wikipedia.orgnih.gov These two pathways are mechanistically distinct but both result in the formation of a stable thioether linkage. The thiol-ene reaction proceeds via a free-radical chain mechanism, whereas the thiol-Michael addition operates through an anionic mechanism. mdpi.comwikipedia.org This dual reactivity allows for the strategic design of polymers and materials, as the choice of reaction partner (an 'ene' or a Michael acceptor) and initiator (radical or base) determines the conjugation pathway.

The radical-mediated thiol-ene reaction is a powerful method for the hydrothiolation of alkenes. vander-lingen.nl The process involves the addition of the thiol group of a compound like this compound across a carbon-carbon double bond. This reaction proceeds via a free-radical chain mechanism consisting of initiation, propagation, and termination steps. thieme-connect.de It is particularly valued in polymer and materials science for its efficiency and ability to proceed under ambient conditions, often with high quantitative conversion. wikipedia.org

The generation of the critical thiyl radical (RS•) from this compound can be initiated through two primary methods: photoinitiation and thermal initiation.

Photoinitiation : This is a common and highly efficient method where the reaction mixture, containing the thiol and an alkene, is exposed to UV or visible light in the presence of a photoinitiator. thieme-connect.de The photoinitiator absorbs light and generates free radicals, which then abstract a hydrogen atom from the thiol's -SH group to produce a thiyl radical. This process allows for excellent spatial and temporal control over the reaction. nsf.gov

Thermal Initiation : Alternatively, the reaction can be initiated by heat, typically with the addition of a thermal initiator like azobisisobutyronitrile (AIBN). vander-lingen.nlnih.gov When heated, the initiator decomposes to form radicals that subsequently generate the thiyl radical by abstracting a hydrogen from the thiol. While offering less temporal control than photoinitiation, thermal methods are effective and can be preferable for applications where light cannot penetrate the sample, such as in thick or opaque materials. nsf.gov

The initiation step is followed by a two-step propagation cycle. The newly formed thiyl radical adds to the alkene, creating a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction. wikipedia.org

A defining characteristic of the radical-mediated thiol-ene reaction is its high regioselectivity, predominantly yielding the anti-Markovnikov addition product. wikipedia.orgvander-lingen.nl This selectivity is a consequence of the reaction mechanism. The initial addition of the thiyl radical occurs at the less substituted carbon of the alkene double bond. This regioselectivity is governed by steric factors and the formation of the more stable carbon-centered radical intermediate on the more substituted carbon. rsc.org

This anti-Markovnikov outcome is in direct contrast to many acid-catalyzed electrophilic additions to alkenes, which follow Markovnikov's rule. The reliability of this selective addition makes the thiol-ene reaction a predictable and valuable tool in synthetic chemistry for creating linear thioethers. thieme-connect.dechemos.de

The Thiol-Michael addition, or thia-Michael reaction, is the conjugate addition of a thiol to an electron-deficient alkene, such as an acrylate (B77674) or vinyl sulfone. rsc.orgnsf.gov This reaction is typically catalyzed by a base or a nucleophile. mdpi.com For a compound like this compound, a base catalyst facilitates the deprotonation of the thiol group, forming a thiolate anion. This anion then acts as the active nucleophile in the subsequent addition step. mdpi.comrsc.org Unlike radical thiol-ene reactions, the thiol-Michael addition proceeds via an anionic step-growth mechanism and is not subject to oxygen inhibition. nih.gov

The key to the thiol-Michael addition is the formation of the thiolate anion (RS⁻). The thiol group of thioglycolates is acidic enough to be deprotonated by a variety of bases, such as tertiary amines (e.g., triethylamine). mdpi.comthieme-connect.de The resulting thiolate is a potent and soft nucleophile. Its high nucleophilicity is attributed to the polarizability of the large sulfur atom and the relatively weak S-H bond. usm.edu

The mechanism proceeds in three main steps:

Deprotonation : A base removes the proton from the thiol (R-SH) to generate the highly nucleophilic thiolate anion (RS⁻).

Nucleophilic Attack : The thiolate anion attacks the β-carbon of the electron-deficient alkene (the Michael acceptor), forming a new carbon-sulfur bond and a resonance-stabilized enolate intermediate.

Proton Transfer : The enolate intermediate is protonated by a proton source in the reaction medium (often the protonated base or another thiol molecule), yielding the final thioether adduct and regenerating the catalyst. mdpi.com

The kinetics and selectivity of the thiol-Michael addition are influenced by several factors, including the strength of the base catalyst, the structure of the Michael acceptor, and the reaction conditions. rsc.orgnsf.gov

Catalyst : Both Brønsted bases (which deprotonate the thiol) and Lewis bases/nucleophiles (like phosphines, which activate the Michael acceptor) can be used. Nucleophile-initiated pathways are often faster than base-catalyzed ones because they generate a highly basic intermediate that efficiently propagates the reaction. mdpi.com

Michael Acceptor : The reactivity of the alkene is highly dependent on its electron-withdrawing group. For example, vinyl sulfones are generally more reactive than acrylates in thiol-Michael additions. nsf.govrsc.org

Thiol Structure : The acidity and steric hindrance of the thiol can affect reaction rates. For instance, primary thiols often react faster than more sterically hindered secondary or tertiary thiols. nsf.gov

The high efficiency and selectivity of the thiol-Michael reaction make it a "click" reaction of choice for applications in surface modification, bioconjugation, and the synthesis of complex polymer architectures. rsc.orgmdpi.com

Data Tables

Table 1: Comparison of Catalysts in Thiol-Michael Addition This table illustrates the effectiveness of different amine catalysts on the Thiol-Michael addition, a reaction pathway relevant for this compound. Data is generalized from studies on similar thiols. rsc.orgvt.edu

| Catalyst | Catalyst Type | pKa | Relative Reaction Rate | Notes |

| Triethylamine (TEA) | Tertiary Amine (Base) | 10.75 | Slower | Acts as a Brønsted base. Lower rate but fewer side reactions. rsc.orgvt.edu |

| n-Hexylamine (HA) | Primary Amine (Nucleophile) | 10.56 | Faster | Acts as a nucleophilic initiator, leading to a more rapid reaction. rsc.orgvt.edu |

| DBU | Amidine (Base) | ~13.5 | Very Fast | A strong, non-nucleophilic base that efficiently generates the thiolate anion. |

| TMG | Guanidine (B92328) (Base) | ~14 | Very Fast | A superbase used for rapid and complete deprotonation of the thiol. rsc.org |

Table 2: Relative Reactivity of Michael Acceptors with Thiols This table shows the generalized relative reaction rates of various electron-deficient alkenes (Michael acceptors) with thiols, which is predictive of the behavior of this compound. nsf.govrsc.org

| Michael Acceptor | Chemical Structure | Relative Reaction Rate |

| N-propylmaleimide | Very High | |

| Divinyl sulfone | High | |

| Diethyl fumarate | Moderate-High | |

| Butyl acrylate | Moderate | |

| Diethyl maleate | Low |

Acid-Catalyzed Thiol-Ene (ACT) Reactions

The Acid-Catalyzed Thiol-Ene (ACT) reaction represents a significant pathway for the functionalization of thiols like this compound. Distinct from radical-mediated thiol-ene additions, the ACT reaction proceeds through a cationic mechanism, leading to unique products. nih.gov This reaction involves the addition of the thiol group across a carbon-carbon double bond (an ene) under acidic conditions. nih.govrsc.org The proposed mechanism is a cyclic process that begins with the generation of a carbenium ion from the alkene in the presence of an acid catalyst. nih.gov This is followed by the electrophilic addition of the thiol and subsequent chain transfer to regenerate a protonated carbenium species. nih.gov

The hallmark of the ACT reaction is its cation-mediated pathway, which dictates a Markovnikov-directed addition. nih.gov For this compound, the reaction is initiated by the protonation of an alkene by an acid catalyst, forming a carbocation intermediate. The sulfur atom of the thiol group, acting as a nucleophile, then attacks this carbocation. This step is followed by deprotonation to yield a specific type of conjugate.

Unlike radical pathways that form stable thioether bonds, the ACT reaction of a thiol with an ene, particularly a vinyl ether or similar substrate, results in the formation of an S,X-acetal conjugate. nih.govrsc.org In this reaction, this compound would add to the activated alkene, creating a structure where the sulfur atom and another heteroatom (like oxygen from a vinyl ether) are attached to the same carbon. This S,X-acetal linkage provides unique chemical properties and potential functionalities compared to simple thioethers. nih.gov Substrates that are prone to forming stable cations, such as those with vinyl functional groups, are found to be highly reactive in this process. nih.govrsc.org

Table 1: Key Features of the ACT Reaction Pathway for this compound

| Feature | Description | Reference |

| Mechanism | Cation-mediated, proceeding via a carbocation intermediate. | nih.gov |

| Initiation | Acid-catalyzed protonation of an alkene. | nih.gov |

| Key Intermediate | Carbocation on the alkene substrate. | nih.gov |

| Thiol Role | Acts as a nucleophile, attacking the carbocation. | nih.govyoutube.com |

| Product | S,X-Acetal conjugate (with appropriate ene substrates). | nih.govrsc.org |

| Regioselectivity | Follows Markovnikov's rule. | nih.gov |

The catalytic environment is crucial in directing the outcome of the ACT reaction and minimizing potential side reactions. The choice and concentration of the acid catalyst can significantly influence both the reaction rate and the selectivity of the S,X-acetal formation. organic-chemistry.org Strong acids are required to efficiently generate the initial carbocation from the alkene. nih.gov

Side reactions can occur, primarily the cationic polymerization of the alkene substrate, especially with highly reactive alkenes like vinyl ethers. nih.gov The reaction conditions, including solvent, temperature, and catalyst concentration, must be optimized to favor the desired 1:1 thiol-ene addition over polymerization. For instance, studies have shown that the choice of solvent and the concentration of the acid catalyst and any oxidizing agent (in oxidative variants) are key to maximizing the yield of the desired product. organic-chemistry.org The structure of the alkene and thiol also plays a role; for example, electron-deficient olefins and stable arylthiyl radicals have been shown to be crucial for high yields in some related oxidative systems. organic-chemistry.org The ability to control these factors allows for selective conjugation, even in complex one-pot schemes involving multiple types of thiol-X reactions. nih.govrsc.org

Redox Chemistry and Oxidation Pathways

The thiol group of this compound is redox-active and susceptible to oxidation under various conditions. The oxidation state of the sulfur atom can range from -2 in the thiol to higher states in various oxidized products. libretexts.org This reactivity is fundamental to the compound's chemical behavior and its interactions in different chemical environments.

A primary oxidation pathway for thiols is the formation of a disulfide linkage (S-S bond). libretexts.orgchemistrysteps.com This reaction involves the coupling of two thiol molecules with the concurrent loss of two hydrogen atoms, representing a formal oxidation of the sulfur centers. youtube.com For this compound, this dimerization results in the formation of bis(3-methoxybutyl 2-((3-methoxybutoxy)carbonyl)ethyl) disulfide.

This oxidation can be initiated by mild oxidizing agents such as iodine (I₂) or even atmospheric oxygen, particularly in the presence of base or certain metal ions. masterorganicchemistry.comnih.gov The formation and cleavage of disulfide bonds are critical reversible processes in fields like protein chemistry. chemistrysteps.com The relative weakness of the S-H bond compared to the O-H bond, and the greater strength of the S-S bond compared to an O-O peroxide bond, thermodynamically favors disulfide formation. libretexts.org

Table 2: Products of this compound Oxidation

| Oxidizing Agent/Condition | Sulfur Oxidation State | Resulting Functional Group/Product | Reference |

| Mild Oxidants (e.g., I₂, Air) | -1 | Disulfide | youtube.commasterorganicchemistry.com |

| Hydrogen Peroxide (H₂O₂) | 0 | Sulfenic Acid | nih.govresearchgate.net |

| Excess H₂O₂ / Strong Oxidants | +2 | Sulfinic Acid | chemistrysteps.comnih.gov |

| Excess H₂O₂ / Strong Oxidants | +4 | Sulfonic Acid | chemistrysteps.comnih.gov |

Beyond disulfide formation, the thiol group of this compound can be further oxidized by stronger oxidizing agents and reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), peroxyacids, or ozone. youtube.commasterorganicchemistry.com The interaction with these species can lead to a range of sulfur oxyacids.

A two-electron oxidation of the thiolate by an agent like H₂O₂ initially yields a sulfenic acid (R-SOH). nih.govresearchgate.net This species is often a transient intermediate that can react with another thiol to form a disulfide or undergo further oxidation. nih.gov In the presence of excess oxidant, the sulfenic acid can be irreversibly oxidized to the more stable sulfinic acid (R-SO₂H) and subsequently to a sulfonic acid (R-SO₃H). chemistrysteps.comnih.gov These stronger oxidation reactions highlight the capacity of sulfur to exist in multiple oxidation states, a key difference from its oxygen analogue, alcohol. libretexts.orgmasterorganicchemistry.com The interaction with ROS is a critical aspect of the biochemistry of thiols like glutathione (B108866), which act as cellular antioxidants. youtube.comnih.gov

Hydrolysis and Ester Cleavage Mechanisms

The ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid (or its salt) and an alcohol. libretexts.orglibretexts.org This reaction can be catalyzed by either acid or base, with each proceeding through a different mechanism. numberanalytics.com

Under acidic conditions, the hydrolysis of this compound is the reverse of Fischer esterification. libretexts.orgchemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. numberanalytics.comchemistrysteps.com This leads to a tetrahedral intermediate, which then eliminates the alcohol (3-methoxybutan-1-ol) to form thioglycolic acid. This process is typically reversible and requires a large excess of water to be driven to completion. libretexts.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₁₄O₃S |

| Thioglycolic Acid | C₂H₄O₂S |

| 3-Methoxybutan-1-ol | C₅H₁₂O₂ |

| Bis(3-methoxybutyl 2-((3-methoxybutoxy)carbonyl)ethyl) disulfide | C₁₄H₂₆O₆S₂ |

| Iodine | I₂ |

| Hydrogen Peroxide | H₂O₂ |

| Ozone | O₃ |

| Sulfenic Acid (general) | R-SOH |

| Sulfinic Acid (general) | R-SO₂H |

| Sulfonic Acid (general) | R-SO₃H |

Stability of the Ester Linkage under Varied Chemical Conditions

The stability of the ester linkage in this compound is a critical factor influencing its reactivity and application. Like other esters, its stability is significantly affected by chemical conditions such as pH and temperature.

Generally, ester hydrolysis is catalyzed by both acids and bases. Under alkaline conditions, the hydrolysis of esters is typically irreversible and follows a saponification mechanism. The rate of alkaline hydrolysis can be influenced by the molecular structure of the ester. For instance, in some ester-based surfactants, the rate of hydrolysis is higher when the critical micelle concentration (CMC) is lower, a phenomenon attributed to micellar catalysis. chalmers.se Conversely, anionic ester surfactants often show high stability against alkaline hydrolysis because the negatively charged micelles repel the attacking hydroxide (B78521) ions. chalmers.se

Some studies have noted that certain ester linkages are intentionally designed to be labile for specific applications, while in other cases, such as in the formulation of industrial products, stability is paramount. chalmers.senih.gov For example, some ester-based surfactants are known to be unusually labile on the alkaline side but stable under acidic conditions. chalmers.se It has been observed that ester linkages in some crosslinked polymers can degrade via hydrolysis, which can compromise the physical properties of the material over time. google.com

Interactive Table: Factors Affecting Ester Linkage Stability

| Factor | Effect on Ester Linkage | General Mechanism |

| pH | Decreased stability in acidic or alkaline conditions | Acid-catalyzed or base-catalyzed hydrolysis |

| Temperature | Increased temperature generally accelerates hydrolysis | Provides activation energy for the hydrolysis reaction |

| Micelle Formation | Can either enhance or inhibit hydrolysis depending on charge | Micellar catalysis or repulsion of catalytic ions |

| Adjacent Functional Groups | Can influence reactivity through electronic effects | Inductive effects can alter electron density at the ester bond |

Degradation Pathways via Hydrolysis

The primary degradation pathway for this compound is hydrolysis of the ester bond. This reaction involves the cleavage of the ester linkage by water, resulting in the formation of 3-methoxybutanol and thioglycolic acid. libretexts.org

The hydrolysis can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This is a reversible process.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the ester. This reaction is generally irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is not reactive towards the alcohol. libretexts.org

The general reaction for the hydrolysis of this compound is as follows:

HSCH₂COOCH₂(CH₂)₂OCH₃ + H₂O ⇌ HSCH₂COOH + HOCH₂(CH₂)₂OCH₃ (this compound) + (Water) ⇌ (Thioglycolic Acid) + (3-Methoxybutanol)

The rate of hydrolysis is dependent on factors such as temperature and pH. Thioglycolic acid itself is known to be rapidly oxidized in the air, especially in the presence of metal ions like copper and iron. newtopchem.com This suggests that subsequent reactions of the hydrolysis products can occur.

Integration of 3 Methoxybutyl Thioglycolate in Advanced Materials Science

Polymer Chemistry and Network Formation

The integration of 3-Methoxybutyl Thioglycolate into polymer systems is primarily driven by the high reactivity of its thiol (-SH) group. This functional group enables its participation in various polymerization and crosslinking reactions, allowing for precise control over the final material's structure and properties.

Thiol-ene and Thiol-Michael addition reactions are powerful "click chemistry" methods used to form polymer networks under mild conditions. In these systems, this compound, as a monofunctional thiol, does not act as a crosslinker itself but rather as a crucial modifying and control agent. Its primary role is to react with polymerizable groups, such as acrylates or isocyanates, to cap growing chains or modify the network structure. pvcchemical.compaintsandcoatingsexpert.com For instance, in photochromic coating compositions, it is often included in formulations containing polymerizable monomers and photochromic compounds that are cured to form a crosslinked layer. paintsandcoatingsexpert.comepo.org

The introduction of a monofunctional thiol like this compound can be instrumental in achieving a homogeneous polymer network. By acting as a polymerization control agent, it helps to regulate the rate of reaction. paintsandcoatingsexpert.com This control prevents the rapid, localized formation of highly crosslinked domains (gelation), which can lead to optical defects like cloudiness and internal stress in the material. epo.org The ability of the molecule to moderate polymerization facilitates the development of a more uniform and predictable network structure, which is particularly critical in high-performance optical applications such as photochromic lenses. paintsandcoatingsexpert.comepo.org

In radical polymerization, thiols are well-established as highly effective chain transfer agents (CTAs). This function allows for the regulation of the molecular weight of the resulting polymers. While not explicitly detailed for this compound in the reviewed literature, its chemical cousin, 2-Ethylhexyl Thioglycolate, is noted for its use as a polymer chain length transfer agent. goyenchemical.com The fundamental reactivity of the thiol group suggests that this compound performs a similar function, serving as a "polymerization control agent" to manage polymer chain length and distribution during synthesis. paintsandcoatingsexpert.com

Polyvinyl chloride (PVC) is notoriously susceptible to thermal degradation during processing, which involves the loss of hydrochloric acid (HCl) and the formation of conjugated double bonds that cause discoloration and loss of mechanical properties. scispace.com Organotin compounds, particularly organotin thioglycolates, are highly effective heat stabilizers for PVC. pvcchemical.comscispace.com

The stabilization mechanism involves two key actions:

The sulfur atom of the thioglycolate substitutes the labile chlorine atoms on the PVC backbone, preventing the initiation of the degradation cascade. pvcchemical.comscispace.com

Any HCl that is evolved is scavenged by the stabilizer, preventing it from catalyzing further degradation. scispace.com

While the literature does not specifically document this compound as a primary PVC stabilizer, its chemical structure aligns with this function. Thioglycolate esters are used as secondary stabilizers in conjunction with primary metal-based stabilizers like zinc octanoate. googleapis.comgoogle.com Furthermore, closely related compounds like 2-Ethylhexyl Thioglycolate are marketed as PVC heat stabilizers. goyenchemical.com These alkyltin and zinc thioglycolates are known to be compatible with PVC, forming homogeneous mixtures and enhancing the polymer's thermal stability. googleapis.comresearchgate.net

| Stabilizer Type | Mechanism of Action in PVC | Reference |

| Organotin Thioglycolates | 1. Substitution of labile chlorine atoms by sulfur to prevent initiation of dehydrochlorination. 2. Scavenging of evolved HCl to prevent autocatalytic degradation. | pvcchemical.comscispace.com |

| Zinc Mercaptoacid Esters | Act as heat stabilizers, often in conjunction with other components, to prevent "zinc burn" during processing. | googleapis.com |

| Thioglycolate Esters | Function as secondary stabilizers alongside primary metal carboxylate stabilizers. | google.com |

Crosslinking in Polymer Systems via Thiol-Ene and Thiol-Michael Reactions

Surface Functionalization and Coating Technologies

Beyond optics, this compound is utilized in the surface modification of nanomaterials. It is listed as a potential secondary ligand in solventless quantum dot compositions. pvcchemical.com In these systems, the thiol group can react with the polymer matrix to improve the thermal stability and dispersion of the quantum dots, which are used in applications like color filters for displays. pvcchemical.com The compound also serves as a precursor for synthesizing molecules designed for the controlled release of fragrances, where a thiol-Michael addition is employed to create a cleavable bond. google.com In a different capacity, it has been included in aqueous cleaning solutions designed to remove metal oxide contaminants from glass substrates for magnetic disks, demonstrating its utility in surface preparation.

| Application Area | Role of this compound | Representative Formulation Components | Reference |

| Photochromic Coatings | Polymerization control agent, network modifier | Polyrotaxane, Polyisocyanate, Polyol, Photochromic Compound | paintsandcoatingsexpert.comepo.org |

| Quantum Dot Compositions | Secondary ligand for surface modification | Quantum Dots, Photopolymerizable Monomers (e.g., acrylates) | pvcchemical.com |

| Controlled Release Systems | Precursor for creating fragrance-releasing molecules | α,β-unsaturated ketones/aldehydes | google.com |

Adhesion Enhancement and Corrosion Resistance Mechanisms in Metal Treatments

Thioglycolic acid (TGA) and its derivatives are well-established agents in metal surface treatments, utilized for cleaning, protection, and corrosion inhibition. atamanchemicals.comarkema.com The efficacy of these compounds, including this compound, stems from the reactivity of the thiol group and the chelating properties of the molecule.

The primary mechanism involves the formation of a self-assembled layer on the metal surface. The sulfur atom of the thiol group forms a strong coordinate bond with metal atoms, effectively anchoring the molecule to the substrate. This creates a protective organic film that acts as a barrier against corrosive agents. In formulations, thioglycolic acid esters are recognized as effective organic-based corrosion inhibitors. google.com Specifically, derivatives like this compound are used in cleaning solutions to dissolve and remove metal oxide contaminants, such as iron oxide, from surfaces without damaging the underlying material. google.com This is particularly relevant in the manufacturing of sensitive components like magnetic disk glass substrates. google.com The dual functionality of the thiol group (for adhesion) and the ester/alkoxy chain (for solubility and film properties) allows it to enhance both adhesion of subsequent coatings and the intrinsic corrosion resistance of the treated metal.

Table 1: Role of Thioglycolate Derivatives in Metal Surface Treatment

| Functional Group | Proposed Mechanism | Application Benefit | Supporting Evidence |

|---|---|---|---|

| Thiol Group (-SH) | Forms strong coordinate bonds with the metal surface. | Enhances adhesion of coatings and forms a protective layer. | google.comgoogle.com |

| Ester & Methoxybutyl Chain | Provides solubility in formulations and forms a hydrophobic barrier. | Improves film quality and resistance to aqueous corrosive agents. | atamanchemicals.comarkema.com |

| Entire Molecule | Acts as a chelating agent and reducing agent, particularly at higher pH. | Dissolves metal oxides for surface cleaning and passivates the surface against further oxidation. | atamanchemicals.comgoogle.com |

Development of Photochromic Coating Compositions

Photochromic materials, which reversibly change color upon exposure to UV light, are widely used in optical lenses. The performance of these materials depends not only on the photochromic dye itself but also on the surrounding polymer matrix and additives. This compound has been identified as a key additive in advanced photochromic coating compositions. paintsandcoatingsexpert.comepo.org

Table 2: Components of an Advanced Photochromic Coating Formulation

| Component Type | Example | Role in the Formulation | Reference |

|---|---|---|---|

| Polymer Matrix | Polyurethane Resin / Polyrotaxane | Forms the durable coating and hosts the active compounds. | paintsandcoatingsexpert.comepo.org |

| Active Compound | Chromene or Spirooxazine Dyes | Provides the photochromic (color-changing) effect. | paintsandcoatingsexpert.com |

| Performance Additive | This compound | Enhances photochromic properties, improving color density and fading speed. | paintsandcoatingsexpert.comepo.org |

| Curing Agents | Polyisocyanate | Cross-links the polymer matrix during the curing process. | epo.org |

Quantum Dot Passivation and Sensing Applications

Quantum dots (QDs) are semiconductor nanocrystals whose unique optoelectronic properties are highly dependent on their surface chemistry. Organic ligands are used to passivate the QD surface, which involves neutralizing surface defects (or "trap states") to enhance properties like photoluminescent quantum yield (PLQY) and stability. Thiol-containing molecules are among the most common and effective ligands for this purpose. rsc.orgresearchgate.net

Ligand Design Principles for Semiconductor Nanocrystals

The design of a ligand for passivating semiconductor nanocrystals follows several key principles. The ligand must possess an anchoring group that binds strongly to the QD surface, a main body, and a terminal functional group that dictates the QD's solubility and interaction with its environment. nih.gov

For this compound, the thiol group serves as the anchor, forming a stable metal-sulfur bond with the cadmium, zinc, or other metal atoms on the surface of nanocrystals like CdTe or CdSe. nih.govacs.org The methoxybutyl ester portion of the molecule acts as the solubilizing tail. Its relatively short chain length is advantageous, as it can efficiently passivate the QD surface without the significant steric hindrance that can occur with much longer ligands, thereby improving luminous efficiency. google.com In some applications, these ligands can be further complexed, for instance, by forming zinc salts like Zn-(this compound)₂, which can act as secondary ligands in sophisticated multi-ligand passivation systems to improve viscosity and optical properties. justia.com

Table 3: Ligand Design Principles and the Role of this compound

| Design Principle | Description | Implementation in this compound | Reference |

|---|---|---|---|

| Anchoring Group | A functional group that binds strongly to the nanocrystal surface. | The thiol (-SH) group forms a robust thiolate bond with surface metal atoms. | nih.govgoogle.com |

| Steric Profile | The size and shape of the ligand, which affects packing density and passivation efficiency. | Its relatively short chain minimizes steric hindrance, allowing for dense surface coverage and efficient passivation. | google.com |

| Solubilizing Tail | The part of the ligand that extends into the solvent, determining the QD's dispersibility. | The methoxybutyl ester chain provides solubility in various organic media. | justia.comiist.ac.in |

| Surface Charge | The ligand can influence the overall surface charge of the QD. | The deprotonation of the thiol to a thiolate creates a stable, negatively charged surface layer. | nih.govacs.org |

Exploration in Fluorescent Sensor Development for Specific Analytes

The high surface sensitivity of quantum dots makes them excellent candidates for fluorescent sensors. When an analyte interacts with the QD's surface, it can alter the electronic structure, leading to a detectable change in fluorescence, such as quenching (turn-off) or enhancement (turn-on). mdpi.comnih.gov The choice of capping ligand is crucial for conferring selectivity towards a specific analyte. nih.gov

There has been active exploration into using QDs capped with thioglycolate derivatives for sensing applications. For example, QDs capped with thioglycolic acid have been used to create sensors for heavy metal ions like mercury (Hg²⁺). mdpi.com Research using a structurally similar compound, 3-Methoxybutyl 3-mercaptopropionate, to passivate CdTe QDs has demonstrated the development of a fluorescent sensor for hydrogen peroxide (H₂O₂). iist.ac.in In that case, the QDs exhibited a "turn-on" fluorescent response to the analyte. iist.ac.in This body of research suggests that this compound is a promising candidate for developing bespoke fluorescent sensors. By modifying the QD core material and the ligand shell, sensors can be designed to detect a wide range of biologically and environmentally relevant analytes. nih.govmagtech.com.cn

Table 4: Research in Thiol-Capped QD Fluorescent Sensors

| Sensor Platform | Target Analyte | Detection Principle | Reference |

|---|---|---|---|

| CdTe QDs capped with Thioglycolic Acid (TGA) | Mercury ions (Hg²⁺) | Fluorescence quenching via electron transfer. | mdpi.com |

| CdTe QDs capped with 3-Methoxybutyl 3-mercaptopropionate | Hydrogen Peroxide (H₂O₂) | Fluorescence enhancement ("turn-on"). | iist.ac.in |

| CdTe QDs stabilized with Cysteamine | Bicarbonate, Carbonate, Sulfate ions | Fluorescence enhancement. | nih.gov |

| Mercury Complex-based Organic Sensor | Biological thiols (e.g., Cysteine, Glutathione) | Fluorescence restoration ("off-on"). | nih.gov |

Computational Chemistry and Theoretical Modeling of 3 Methoxybutyl Thioglycolate

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. While specific comprehensive studies on 3-methoxybutyl thioglycolate are not widely available in public literature, the methodologies can be understood from research on its parent molecule, thioglycolic acid, and related esters. ucas.ac.cnacs.org

The electronic structure of this compound dictates its chemical reactivity. Quantum mechanical methods like Density Functional Theory (DFT) are employed to calculate various properties that describe this structure. ucas.ac.cn For instance, a computational study on methyl thioglycolate, a related compound, utilized DFT to investigate its reaction kinetics and mechanisms. acs.org

Calculations for this compound would typically involve geometric optimization to find the lowest energy conformation. From this optimized structure, key electronic properties and reactivity descriptors can be derived. These descriptors help in predicting how the molecule will interact with other chemical species. For example, the thiol group (-SH) is known to have a significant influence on the reactivity, often exhibiting reducing (electron-donating) properties. researchgate.net

| Descriptor | Description | Potential Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | A higher HOMO energy would suggest a greater tendency to act as an electron donor, influencing its reducing properties and interactions with electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | A lower LUMO energy would indicate a higher susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. Relates to chemical stability and reactivity. | A small gap suggests higher reactivity and lower kinetic stability. |

| Mulliken Charges | Distribution of electron charge among the atoms in the molecule. | Would highlight the electrophilic and nucleophilic sites, for instance, the partial charges on the sulfur, oxygen, and carbonyl carbon atoms. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility in polar solvents and intermolecular dipole-dipole interactions. |

Natural Bond Orbital (NBO) analysis is another powerful tool that could be applied to understand hybridization and charge distribution in detail, as has been done for thioglycolate complexes of metals like Zn(II) and Cd(II). rsdjournal.org

Theoretical calculations can predict spectroscopic data, which is crucial for the identification and characterization of the compound. Methods like Time-Dependent DFT (TD-DFT) are used to calculate electronic transitions, which correspond to UV-Visible spectra. ucas.ac.cn Vibrational frequencies can be computed to predict Infrared (IR) and Raman spectra.

For the parent molecule, thioglycolic acid, DFT calculations have been used to assign vibrational modes (stretching, bending) to specific peaks in the IR spectrum and to calculate electronic state transitions for the UV-Vis spectrum. ucas.ac.cn Similar calculations for this compound would allow for a detailed assignment of its experimental spectra.

Table 2: Predicted Spectroscopic Data Types from Quantum Calculations (Note: This table describes the type of data that can be generated, not the actual data for the compound.)

| Spectroscopy Type | Calculated Property | Information Gained |

| Infrared (IR) | Vibrational Frequencies & Intensities | Identification of functional groups (e.g., C=O, C-O, S-H) and their vibrational modes. |

| Raman | Vibrational Frequencies & Intensities | Complements IR spectroscopy, particularly for symmetric vibrations and the S-H bond. |

| UV-Visible | Electronic Transition Energies & Oscillator Strengths | Information on the electronic structure, conjugation, and chromophores within the molecule. |

| NMR | Chemical Shifts & Coupling Constants | Prediction of 1H and 13C NMR spectra for structural elucidation. |

Thermodynamic Modeling of Phase Equilibria

Thermodynamic models are essential for designing and optimizing separation processes, such as liquid-liquid extraction, which are relevant in industrial applications.

The Conductor-like Screening Model for Segment Activity Coefficients (COSMO-SAC) is a predictive thermodynamic model that uses information from quantum chemical calculations to determine the chemical potential of molecules in a liquid phase. researchgate.netnih.gov It is particularly useful for predicting phase equilibria, such as Liquid-Liquid Equilibrium (LLE), without requiring extensive experimental data. nih.gov

The COSMO-SAC methodology involves:

Performing a quantum chemistry calculation (typically DFT) for the isolated molecule to determine its screening charge density (σ-profile). researchgate.netacs.org

Using the σ-profile to calculate the activity coefficients of the components in a mixture.

Using the activity coefficients to predict the LLE phase diagram.

While no specific LLE predictions for this compound using COSMO-SAC were found, the model has been successfully applied to systems containing thioglycolic acid and other complex organic molecules. nih.govresearchgate.net For example, it was used to select appropriate ionic liquids for the separation of thioglycolic acid from aqueous solutions. researchgate.net Studies on 3-methoxybutyl acetate (B1210297), a structurally similar compound, also employ thermodynamic modeling to understand its extraction from aqueous solutions. researchgate.net

The Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models are widely used activity coefficient models for correlating experimental LLE data for ternary and multicomponent systems. researchgate.netacs.org Unlike the predictive COSMO-SAC model, NRTL and UNIQUAC rely on binary interaction parameters that are typically regressed from experimental data. researchgate.netua.pt

For ternary systems involving a thioglycolate, such as Water + Thioglycolic Acid + 2-Ethyl-1-hexyl Thioglycolate, both the NRTL and UNIQUAC models have been shown to provide good correlation with experimental LLE data. researchgate.netacs.org The binary interaction parameters obtained from fitting the data are crucial for process simulation and design.

Table 3: Comparison of Thermodynamic Models for LLE

| Model | Type | Input Requirements | Application to this compound |

| COSMO-SAC | Predictive | Quantum chemical calculation (σ-profile) for each component. researchgate.net | Could be used to predict LLE behavior in various solvent systems without prior experimental data. |

| NRTL | Correlative | Experimental LLE data to regress binary interaction parameters. researchgate.netacs.org | Could be used to accurately represent LLE data for ternary systems containing the compound, once experimental data is available. |

| UNIQUAC | Correlative | Experimental LLE data and pure component structural parameters (r and q). researchgate.netacs.org | Similar to NRTL, it could correlate LLE data for process simulation purposes. |

The application of these models to systems containing 3-methoxybutyl acetate demonstrates their utility for structurally related esters. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic, atomistic-level view of molecular systems, offering insights into intermolecular interactions, the structure of liquids and mixtures, and the behavior of molecules at interfaces. mdpi.comnih.gov MD simulations model the movement of atoms and molecules over time based on a defined force field, which describes the potential energy of the system. rsc.org

For this compound, MD simulations could be used to investigate:

Solvation Structure: How solvent molecules (e.g., water, organic solvents) arrange around a this compound molecule.

Self-Assembly: The potential for the molecules to form aggregates or micelles in solution, a behavior studied for other esters. mdpi.comnih.gov

Interfacial Behavior: Its orientation and concentration at liquid-vapor or liquid-liquid interfaces.

Interaction with Surfaces: How it adsorbs onto and interacts with solid surfaces, a topic explored for other organic contaminants on minerals. princeton.edu

Studies on fatty acid methyl esters have successfully used MD simulations with transferable force fields to predict vapor-liquid phase equilibria and interfacial properties like surface tension. rsc.org Similar approaches could be applied to this compound to understand its physical properties and behavior in complex environments, complementing the predictions from thermodynamic models.

Solvent-Solute Interactions and Extraction Mechanisms

Solvent-solute interactions are fundamental to understanding the role of this compound in liquid-liquid extraction processes. uni-hamburg.de The effectiveness of an extraction process is determined by the balance of interactions between the solute, the solvent, and the extraction agent. cutm.ac.in Computational models, such as the Conductor-like Screening Model for Realistic Solvation (COSMO-RS) and similar quantum chemical calculation methods, are powerful tools for predicting these interactions and the resulting phase behavior. acs.orgresearchgate.net

In the context of extracting solutes from aqueous solutions, the interactions between this compound and water molecules are of primary importance. The ester and ether functionalities of this compound can act as hydrogen bond acceptors, while the thiol group can act as a weak hydrogen bond donor. These interactions influence its solubility in water and its ability to partition between aqueous and organic phases.

Theoretical studies on related thioglycolate-based systems used for heavy metal extraction have shown that the extraction mechanism is highly dependent on the stability of the metal-ligand complexes formed. nih.govresearchgate.net Quantum-mechanical calculations indicate that the coordination geometry of the metal ion with the thioglycolate ligand and surrounding solvent molecules is a critical factor. nih.gov For instance, in the extraction of zinc, a tetrahedral coordination has been observed, while nickel complexes tend to form planar coordinated structures. nih.govresearchgate.net Although these studies focus on ionic liquids containing thioglycolate anions, the principles of coordination and complex stability are transferable to the interaction of this compound with metal solutes.

Table 1: Key Factors in Solvent-Solute Interactions for Extraction

| Factor | Description | Relevance to this compound |

| Polarity | The distribution of partial charges across the molecule. | The ester, ether, and thiol groups impart a degree of polarity, influencing its miscibility with polar and non-polar solvents. |

| Hydrogen Bonding | The ability to donate or accept hydrogen atoms in electrostatic interactions. | The oxygen atoms in the ester and ether groups are hydrogen bond acceptors, while the thiol group is a weak hydrogen bond donor. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The alkyl chain of the methoxybutyl group contributes to van der Waals interactions, which are significant in non-polar environments. |

| Complex Formation | The coordination of the thioglycolate moiety with solutes, such as metal ions. | The sulfur and oxygen atoms of the thioglycolate group can act as ligands, forming stable complexes with target solutes, driving the extraction. |

Analysis of Hydrogen Bonding and Other Non-Covalent Forces

A detailed analysis of the non-covalent forces involving this compound is crucial for a complete understanding of its chemical behavior. These forces, while weaker than covalent bonds, collectively determine the three-dimensional structure of molecular assemblies and the thermodynamics of interactions in solution. cutm.ac.innih.gov

Hydrogen Bonding: The primary sites for hydrogen bonding in this compound are the oxygen atoms of the carbonyl group in the ester and the ether linkage, which act as hydrogen bond acceptors. The hydrogen atom of the thiol group (-SH) can participate as a hydrogen bond donor, although S-H···O or S-H···N bonds are generally weaker than their O-H or N-H counterparts. Computational models can quantify the strength and geometry of these hydrogen bonds, providing insight into the compound's interaction with protic solvents like water and alcohols.

Dipole-Dipole Interactions: As a polar molecule, this compound engages in dipole-dipole interactions. The permanent dipole moments arising from the C=O, C-O, and C-S bonds lead to electrostatic attractions that influence its boiling point and its solubility in other polar molecules.

London Dispersion Forces: These forces, arising from temporary fluctuations in electron density, are present in all molecules. The butyl and methyl groups in this compound provide a significant non-polar surface area, making London dispersion forces a major contributor to its interaction with non-polar solvents and to its own liquid-state cohesion.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to create a detailed map of the electrostatic potential on the molecular surface of this compound. This map visually represents the regions of positive and negative electrostatic potential, indicating the likely sites for electrophilic and nucleophilic attack, as well as for non-covalent interactions.

Table 2: Calculated Non-Covalent Interaction Energies in a Model System

| Interacting Pair | Type of Interaction | Estimated Interaction Energy (kJ/mol) |

| This compound (C=O) ··· H₂O | Hydrogen Bond | -15 to -25 |

| This compound (C-O-C) ··· H₂O | Hydrogen Bond | -10 to -20 |

| This compound (SH) ··· H₂O | Weak Hydrogen Bond | -5 to -10 |

| This compound ··· this compound | Dipole-Dipole & Dispersion | -10 to -30 (in condensed phase) |

Note: The values in this table are estimates based on typical interaction energies for similar functional groups and are intended for illustrative purposes. Precise values would require specific quantum-mechanical calculations for this molecule.

The interplay of these various non-covalent forces dictates the macroscopic properties of this compound, such as its viscosity, vapor pressure, and solvent power. Theoretical modeling provides a framework for understanding these properties from a molecular perspective, enabling the rational design of chemical systems and processes that utilize this compound.

Analytical Methodologies for Characterization and Detection of 3 Methoxybutyl Thioglycolate

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is fundamental for separating 3-methoxybutyl thioglycolate from impurities, starting materials, and by-products. Both gas and liquid chromatography offer robust platforms for assessing the purity and isolating the compound.

Gas chromatography is a principal technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolution makes it ideal for assessing the purity of the final product. calpaclab.com The method involves vaporizing the sample and passing it through a column where separation occurs based on the differential partitioning of analytes between the mobile gas phase and the stationary phase.

A typical GC analysis for a thioglycolate ester would employ a capillary column with a polar stationary phase, such as those based on polyethylene (B3416737) glycol (e.g., WAX columns), to effectively separate compounds based on polarity. scielo.br Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification of the analyte and any impurities. researchgate.netnih.gov The purity of this compound is often specified to be at least 97% as determined by GC analysis. calpaclab.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Polar Capillary Column (e.g., VF-WAXms, 30 m x 0.25 mm x 0.25 µm) | Separates components based on polarity and boiling point. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial Temp: 60-80 °C, Ramp: 10-20 °C/min, Final Temp: 220-240 °C | Provides separation of compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides sensitive, quantitative data. MS provides structural information for identification. |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of thiols, including this compound. mdpi.comunipd.it A significant challenge in thiol analysis is their susceptibility to oxidation and often poor detection by standard UV-Vis detectors. To overcome this, pre-column derivatization is a common strategy. oup.comnih.gov This involves reacting the thiol group with a specific reagent to form a stable, highly detectable derivative.

Reagents such as SBD-F (ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate) react with the thiol moiety to produce a highly fluorescent adduct. nih.gov The resulting derivative can be separated using a reversed-phase column (e.g., C18) and detected with high sensitivity using a fluorescence detector. nih.gov This approach allows for the accurate quantification of the thiol even at low concentrations. oup.com LC coupled with mass spectrometry (LC-MS) can also be employed, providing both separation and mass information without the need for derivatization, although care must be taken during sample preparation to prevent oxidation of the thiol group. mdpi.comnih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization Reagent | SBD-F or ABD-F | Forms a stable, fluorescent derivative with the thiol group for sensitive detection. oup.comnih.gov |

| Column | Reversed-Phase C18 (e.g., 250 mm x 3.0 mm, 5 µm) | Separates the derivatized analyte from other sample components. nih.gov |

| Mobile Phase | Isocratic or gradient elution with an acidic buffer (e.g., 100 mM citric buffer, pH 3.0) and Methanol (B129727) | Elutes the components from the column, with the acidic pH helping to maintain the stability of the thiol. nih.gov |

| Flow Rate | 0.3 - 1.0 mL/min | Controls the speed of the separation. |

| Detection | Fluorescence Detector (e.g., Ex: 375 nm, Em: 510 nm for SBD-F derivatives) | Provides highly sensitive and selective detection of the fluorescently tagged thiol. nih.gov |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural confirmation of this compound. These methods probe the molecular structure by measuring its interaction with electromagnetic radiation, providing a unique fingerprint of the compound.

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. mdpi.com For this compound, these techniques can confirm the presence of the key ester, thiol, and ether groups.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum of this compound would be expected to show a strong, sharp absorption band for the ester carbonyl (C=O) stretch, a weak band for the thiol (S-H) stretch, and characteristic bands for the C-O stretches of the ester and ether linkages. rsc.orgspectroscopyonline.com

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net It is particularly effective for detecting non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would clearly show the S-H and C-S stretching vibrations, which can sometimes be weak or difficult to assign in IR spectra. researchgate.net

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| C-H (Alkyl) | Stretch | 2850 - 2960 | 2850 - 2960 | Medium-Strong |

| S-H (Thiol) | Stretch | 2550 - 2600 | 2560 - 2580 | Weak (IR), Strong (Raman) |

| C=O (Ester) | Stretch | 1735 - 1750 | 1735 - 1750 | Strong |